(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Description
Propriétés
IUPAC Name |
(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-24-15-5-2-13(3-6-15)4-7-17(23)22-9-8-16(12-22)25-18-20-10-14(19)11-21-18/h2-7,10-11,16H,8-9,12H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPYXCKASFLOOH-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues and Key Differences
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Configuration |
|---|---|---|---|
| Target Compound | Propenone-pyrrolidine-fluoropyrimidine | 5-Fluoropyrimidin-2-yloxy, 4-methoxyphenyl | E |
| (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}propenone | Propenone-pyrrolidine-diazenyl | Pyrrolidin-1-yldiazenyl, 4-methoxyphenyl | E |
| (E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)propenone | Propenone-piperidine-furan | 5-(4-Chlorophenyl)furan-2-yl, piperidin-1-yl | E |
| (E)-1-(4,4′-Difluoro-5′-methoxy-terphenyl-4′-yl)-3-(4-methylphenyl)propenone | Propenone-terphenyl | 4,4′-Difluoro-5′-methoxy-terphenyl, 4-methylphenyl | E |
Key Observations :
- Pyrrolidine vs.
- Fluoropyrimidine vs. Furan/Chlorophenyl: The fluoropyrimidine group in the target compound provides hydrogen-bonding capacity and metabolic resistance compared to the non-polar 4-chlorophenyl-furan in ’s analog .
- Aromatic Systems : The terphenyl analog () has extended conjugation, increasing hydrophobicity but reducing solubility, whereas the target compound balances aromaticity with polar fluoropyrimidine .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Properties
Key Observations :
- Solubility : The target compound’s fluoropyrimidine and methoxyphenyl groups likely improve aqueous solubility compared to the highly hydrophobic terphenyl analog .
- Bioactivity: Fluoropyrimidine derivatives are known to inhibit thymidylate synthase or kinases, suggesting the target compound may outperform ’s diazenyl analog in specificity .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer :
- Step 1 : Begin with the formation of the pyrrolidine ring via cyclization of γ-aminoketones or reductive amination of diketones under basic conditions (e.g., NaHCO₃ in ethanol) .
- Step 2 : Introduce the 5-fluoropyrimidin-2-yloxy group through nucleophilic substitution at the pyrrolidine C3 position using 5-fluoro-2-chloropyrimidine and a base like K₂CO₃ in DMF .
- Step 3 : Couple the enone moiety (4-methoxyphenylpropenone) via a Michael addition or Wittig reaction, ensuring stereochemical control for the (E)-isomer using triphenylphosphine-based catalysts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the pure product .
Q. What analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolve the stereochemistry of the enone and pyrrolidine moieties. For example, compare bond angles (e.g., C=O and C=C distances) to similar structures .
- NMR Spectroscopy : Use ¹H-¹³C HSQC and HMBC to assign quaternary carbons (e.g., pyrrolidine N-linked carbons) and confirm the (E)-configuration of the propenone group (J ≈ 16 Hz for trans coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₉H₁₉FN₂O₃) .
Q. How can reaction conditions be tailored to stabilize intermediates during synthesis?
- Methodological Answer :
- Temperature Control : Maintain intermediates like the pyrrolidine-oxygen-pyrimidine fragment at 0–5°C to prevent decomposition .
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize electrophilic intermediates during substitution reactions .
- Catalyst Optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity and reduce side products .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in predicted vs. observed bioactivity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target proteins (e.g., kinases) to identify conformational mismatches between docking predictions and experimental IC₅₀ values .
- Density Functional Theory (DFT) : Calculate the enone’s electron density to rationalize unexpected reactivity in biological assays (e.g., Michael addition with cysteine residues) .
- Machine Learning : Train models on existing pyrimidine derivatives to predict metabolic stability or off-target effects, addressing discrepancies in in vitro vs. in vivo data .
Q. What strategies can resolve spectral data contradictions (e.g., overlapping NMR peaks)?
- Methodological Answer :
- Selective Decoupling : Suppress signals from the 4-methoxyphenyl group to isolate pyrrolidine protons .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃O-substituted phenyl) to simplify ¹H-NMR interpretation .
- 2D NOESY : Identify spatial proximity between the fluoropyrimidine and pyrrolidine protons to confirm regiochemistry .
Q. How can researchers design experiments to validate the compound’s mechanism of action?
- Methodological Answer :
- Enzymatic Assays : Measure inhibition of dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (λ = 340 nm for NADPH oxidation) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to DNA gyrase (common pyrimidine target) with a focus on entropy-driven interactions .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across different batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial approach to test variables (e.g., solvent polarity, reaction time) and identify critical factors .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and optimize reaction quenching points .
- Impurity Profiling : Compare LC-MS data across batches to trace side products (e.g., N-oxide derivatives from over-oxidation) .
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